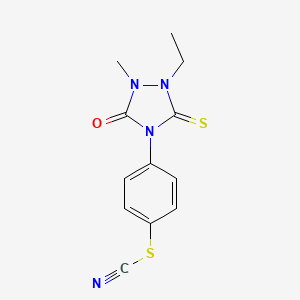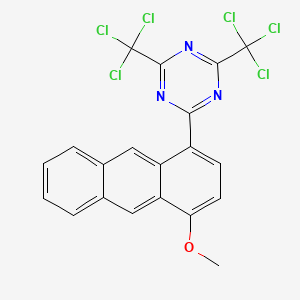![molecular formula C19H22N2O B14452700 N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide CAS No. 77531-78-3](/img/structure/B14452700.png)
N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide is a compound that features a biphenyl group attached to a piperidine ring through an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Acetamide Formation: The biphenyl intermediate is then reacted with chloroacetyl chloride to form the corresponding acetamide.
Piperidine Introduction: Finally, the acetamide is reacted with piperidine under basic conditions to yield N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the biphenyl or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the benzylic position.
Aplicaciones Científicas De Investigación
N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Alkaloids: Compounds such as piperine, lobeline, and coniine share the piperidine ring structure.
Biphenyl Derivatives: Compounds like biphenyl-4-carboxylic acid and biphenyl-2,2’-dicarboxylic acid share the biphenyl core.
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide is unique due to the combination of the biphenyl and piperidine moieties linked through an acetamide group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Propiedades
| 77531-78-3 | |
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
N-(3-phenylphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C19H22N2O/c22-19(15-21-12-5-2-6-13-21)20-18-11-7-10-17(14-18)16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,20,22) |
Clave InChI |
LAHYNYBFVBTCEL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










